molecular formula C15H14FN5O3 B2760554 3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034385-57-2

3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2760554
CAS No.: 2034385-57-2
M. Wt: 331.307
InChI Key: DPEJJJAHEYLTTD-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pre-clinical drug discovery. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can improve a compound's metabolic stability . The 1,2,4-oxadiazole ring is found in several commercially available drugs and is present in naturally occurring bioactive molecules, underscoring its therapeutic relevance . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers value this compound for its potential as a key intermediate or active compound in various biological assays. The structural framework suggests potential for application in central nervous system (CNS) drug discovery programs. Compounds with similar structural motifs, particularly those containing pyrazole and oxadiazole rings, have been extensively investigated as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGlu5), a target for neurological and psychiatric disorders such as schizophrenia . The inclusion of a 1-methyl-1H-pyrazol-4-yl group directly attached to the oxadiazole ring is a common feature in many modern pharmacologically active structures, indicating its utility in optimizing drug-target interactions . This product is designed for use by qualified researchers in laboratory settings to explore its physicochemical properties, biological activity, and mechanism of action in the development of novel therapeutic agents.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c1-21-8-10(6-18-21)14-19-13(24-20-14)7-17-15(22)9-3-4-12(23-2)11(16)5-9/h3-6,8H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEJJJAHEYLTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN5O3C_{16}H_{16}FN_{5}O_{3} with a molecular weight of 377.4 g/mol. The structure features a benzamide core substituted with a fluorine atom, a methoxy group, and a pyrazole-containing oxadiazole moiety, which are critical for its biological activity.

Mechanisms of Biological Activity

  • Anticancer Activity : Compounds containing the 1,2,4-oxadiazole ring have been reported to exhibit significant anticancer properties. These compounds often act by inhibiting specific kinases involved in cancer progression. For instance, derivatives of oxadiazoles have shown inhibitory effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
  • Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activities. Pyrazole derivatives have been shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .
  • Antimicrobial Properties : The benzamide structure contributes to the antimicrobial efficacy of the compound. Similar compounds have demonstrated activity against a range of bacteria and fungi by disrupting cell wall synthesis or function .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AnticancerKinase inhibition; apoptosis induction
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis

Case Study 1: Anticancer Activity

A study investigating various oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values ranging from 20 µM to 100 µM against different cancer cell lines. The compound was noted for its selective cytotoxicity towards tumor cells while sparing normal cells .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of COX enzymes .

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the efficacy of oxadiazole derivatives in combating various cancer types. The compound's structural similarity to other bioactive oxadiazoles suggests potential for similar anti-cancer properties.

Case Study: Cytotoxicity Against Glioblastoma

A study investigated the cytotoxic effects of synthesized oxadiazole derivatives on the LN229 glioblastoma cell line. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells through DNA damage mechanisms. The study emphasized the importance of molecular docking simulations to predict binding affinities at protein targets, which can guide further development of effective anti-cancer agents .

CompoundIC50 (µM)Mechanism of Action
5b12.5Induces apoptosis
5d10.0DNA damage
5m15.0Cell cycle arrest

Anti-Diabetic Properties

The compound has also been evaluated for its anti-diabetic effects, particularly through in vivo studies using genetically modified models such as Drosophila melanogaster. These studies revealed that specific derivatives significantly lowered glucose levels, indicating their potential as therapeutic agents for diabetes management.

Case Study: In Vivo Anti-Diabetic Activity

In a controlled experiment, compounds derived from the oxadiazole framework showed promising results in reducing hyperglycemia in diabetic models. The mechanisms involved include modulation of insulin sensitivity and enhancement of glucose uptake by peripheral tissues .

CompoundGlucose Reduction (%)Model Used
5d30Drosophila
5f25Drosophila

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been documented extensively, with several studies showing effectiveness against various bacterial strains. The presence of the pyrazole ring enhances the compound's interaction with microbial targets.

Case Study: Antibacterial Efficacy

Research has demonstrated that derivatives of the compound exhibit significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
P. aeruginosa16 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in core scaffolds, substituents, yields, and biological relevance:

Compound Structure Key Features Yield (%) Purity (%) Biological Relevance Reference
Target Compound : 3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide Benzamide core, 3-fluoro-4-methoxy, oxadiazole-pyrazole N/A N/A Unknown (structural analogs suggest TRP or kinase targets) -
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide Pyrimidine core, oxadiazole-isopropyl, pyrazole 47 >95 CFTR modulation (potentiator/inhibitor)
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) Benzimidazolone core, oxadiazole-chlorophenethyl 72 99.01 Dual TRPA1/TRPV1 antagonist (pain/inflammation)
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide (25) Quinazoline-pyrazole-benzamide hybrid 73 >99 Kinase inhibition (anticancer potential)
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide-thioether, oxadiazole-methyl, nitro N/A N/A Anticancer, antiviral applications
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide Thiadiazole core, 4-methoxy N/A N/A Solubility/binding studies (heterocycle comparison)

Key Observations:

Structural Variations :

  • Core Scaffold : The target compound’s benzamide core differs from benzimidazolones () and quinazolines (), which may alter target selectivity .
  • Substituents : The 3-fluoro-4-methoxy group contrasts with electron-withdrawing (e.g., nitro in ) or bulky groups (e.g., trifluoromethyl in ), impacting electronic properties and steric interactions .
  • Heterocycles : Replacing oxadiazole with thiadiazole () affects hydrogen-bonding and metabolic stability .

High purity (>99%) in and indicates robust purification protocols, critical for pharmacological studies .

Pyrazole-benzamide hybrids () demonstrate kinase inhibition, suggesting the target compound could be repurposed for oncology .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are classically synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For 1-methylpyrazoles, methylhydrazine serves as the nucleophile:
$$
\text{CH}3\text{NHNH}2 + \text{RC(O)CH}2\text{C(O)R'} \rightarrow \text{1-Methyl-1H-pyrazole} + \text{H}2\text{O}
$$
Yields typically range from 60–85%, depending on substituents. For the 4-position functionalization, electron-withdrawing groups (e.g., nitriles) at the β-keto position direct regioselectivity.

Palladium-Catalyzed Cross-Coupling for Pyrazole Functionalization

Modern methods employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole’s 4-position. For example, 4-bromo-1-methylpyrazole reacts with pinacol boronate esters under Pd(PPh₃)₄ catalysis to yield 1-methyl-4-(hetero)arylpyrazoles in 70–90% yields.

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Route: Cyclocondensation with Carboxylic Acid Derivatives

The most widely applied method for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with activated carboxylic acids (e.g., acyl chlorides, anhydrides). For the target compound:

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carboxamidoxime
1-Methyl-1H-pyrazole-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12 h, 80°C) to yield the amidoxime:
$$
\text{NC-C}3\text{H}2\text{N}2\text{CH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{H}2\text{N(O)C-C}3\text{H}2\text{N}2\text{CH}3 + \text{HCl}
$$
Yield : 78–85%.

Step 2: Cyclocondensation with Chloroacetic Acid
The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to RT, 6 h) to form 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole:
$$
\text{H}2\text{N(O)C-C}3\text{H}2\text{N}2\text{CH}3 + \text{ClCH}2\text{COCl} \rightarrow \text{Oxadiazole-Cl} + \text{H}_2\text{O} + \text{HCl}
$$
Yield : 65–72%.

Alternative Method: One-Pot Synthesis in Superbase Medium

A greener approach utilizes NaOH/DMSO to facilitate cyclocondensation between amidoximes and methyl esters:
$$
\text{Amidoxime} + \text{CH}3\text{OOCCH}2\text{Cl} \xrightarrow{\text{NaOH/DMSO}} \text{Oxadiazole-Cl} + \text{CH}_3\text{OH}
$$
Conditions : 24 h, RT; Yield : 55–60%.

Functionalization of the Oxadiazole’s Methylene Group

Amination of Chloromethyl-Oxadiazole

The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (25% NH₃, 100°C, 8 h) to yield 5-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole:
$$
\text{Oxadiazole-Cl} + \text{NH}3 \rightarrow \text{Oxadiazole-NH}2 + \text{HCl}
$$
Yield : 68–75%.

Reductive Amination (Alternative Pathway)

For substrates with carbonyl groups, reductive amination using NaBH₃CN or H₂/Pd-C offers higher selectivity. However, this method is less applicable to the chloromethyl system.

Amide Bond Formation with 3-Fluoro-4-Methoxybenzoic Acid

Activation of the Carboxylic Acid

3-Fluoro-4-methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:
$$
\text{ArCOOH} + \text{EDC/HOBt} \rightarrow \text{ArCO-OBt} + \text{urea byproduct}
$$

Coupling with Aminomethyl-Oxadiazole

The activated ester reacts with 5-(aminomethyl)-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole in DCM/TEA (0°C to RT, 12 h):
$$
\text{ArCO-OBt} + \text{H}2\text{N-CH}2\text{-Oxadiazole} \rightarrow \text{Target Compound} + \text{HOBt}
$$
Yield : 80–88%.

Optimization Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Amidoxime Formation NH₂OH·HCl, EtOH/H₂O, 80°C, 12 h 85 98.5
Oxadiazole Cyclization ClCH₂COCl, TEA, DCM, 6 h 72 97.2
Amination NH₃ (aq), 100°C, 8 h 75 96.8
Amide Coupling EDC/HOBt, DCM, 12 h 88 99.1

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Synthesis : Use of bulky directing groups (e.g., trityl) ensures 4-substitution.
  • Oxadiazole Ring Stability : Avoid prolonged heating above 120°C to prevent decomposition.
  • Amide Coupling Side Reactions : Pre-activation of the carboxylic acid minimizes epimerization.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole core. Key steps include:

Oxadiazole Ring Formation : Cyclization of amidoximes with carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Pyrazole Substitution : Coupling the oxadiazole intermediate with 1-methyl-1H-pyrazole-4-carbaldehyde via reductive amination or nucleophilic substitution .

Benzamide Linkage : Reacting the intermediate with 3-fluoro-4-methoxybenzoyl chloride in anhydrous acetonitrile or DMF, using triethylamine as a base .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity for SNAr or nucleophilic substitutions .
  • Catalysts : Use of Pd catalysts for cross-coupling reactions to install the pyrazole moiety (e.g., Suzuki-Miyaura coupling if halide intermediates are present) .
  • Temperature Control : Maintain 60–80°C for oxadiazole cyclization to prevent side reactions .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalyst/BaseTemp (°C)Yield (%)Reference
Oxadiazole formationDMFK₂CO₃8065–75
Pyrazole couplingAcetonitrileEt₃NRT50–60
Benzamide conjugationDCMDCC/DMAP0–2570–85

Q. Q2. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% required for biological assays) .
    • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 8.2–8.5 ppm for oxadiazole protons; δ 3.9 ppm for methoxy group) .
    • HRMS : Validate molecular weight (calculated for C₂₀H₁₈FN₅O₃: 403.13 g/mol) with <2 ppm error .

Advanced Research Questions

Q. Q3. What strategies are recommended for resolving contradictions in biological activity data across assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Validation :
    • Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .
    • Buffer Conditions : Test activity in physiologically relevant buffers (e.g., 10% FBS in PBS) to account for protein binding .
  • Data Normalization : Include positive controls (e.g., known kinase inhibitors for kinase assays) to calibrate inter-assay variability .

Case Study :
Inconsistent IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM) may arise from ATP concentration differences. Re-test with fixed ATP levels (1 mM) and pre-incubate the compound for 30 minutes to ensure equilibrium binding .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the compound’s metabolic stability?

Methodological Answer:

  • Key Modifications :
    • Oxadiazole Stability : Replace the 1,2,4-oxadiazole with a 1,3,4-oxadiazole to reduce susceptibility to hepatic CYP3A4 oxidation .
    • Methoxy Group : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxy position to slow demethylation .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with human liver microsomes (HLMs) and measure half-life (target: >60 minutes) .
    • CYP Inhibition Screening : Use fluorogenic substrates to identify off-target CYP interactions .

Q. Table 2: Metabolic Stability Data for Analogues

ModificationHalf-life (HLMs, min)CYP3A4 Inhibition (%)Reference
Parent compound4235
1,3,4-Oxadiazole variant6818
4-CF₃ substitution7512

Q. Q5. What computational methods are effective for predicting binding modes to biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structures from PDB (e.g., EGFR kinase: 1M17). Remove water molecules and add hydrogens using Schrödinger Maestro .
    • Ligand Optimization : Minimize the compound’s geometry with OPLS4 force field .
    • Grid Generation : Focus on the ATP-binding pocket (20 ų box).
    • Docking Simulations : Use Glide XP mode to rank poses by docking score (<−6.0 kcal/mol suggests strong binding) .
  • MD Validation : Run 100 ns simulations in Desmond to assess binding stability (RMSD <2.0 Å acceptable) .

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